Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Overview
Description
“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C15H21N3O4 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” were not found, nitration of methyl benzoate can be achieved through the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . This reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .Molecular Structure Analysis
The molecular structure of “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” consists of 43 atoms: 21 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is a solid substance . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
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Catalysis and Green Chemistry
- Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
- In a study, the solid acids of zirconium metal solids fixed with various substances were studied . It was determined that zirconium metal catalysts with fixed Ti had the best activity .
- The catalytic synthesis of a series of MB compounds using titanium zirconium solid acids was studied . The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
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Electrophilic Aromatic Substitution
- Nitric and sulfuric acid react to form the nitronium ion electrophile .
- Nucleophilic π electrons attack the nitronium ion giving methyl 3-nitrobenzoate .
- The nitro group is a strong electron withdrawing group and enhances the preexisting deshielding from the methyl ester group .
- Methyl 3-nitrobenzoate also lacks symmetry compared to methyl benzoate . Loss of symmetry means that the 6 carbons of the benzyl ring now resonate as 6 signals .
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Nitration of Benzene and Methylbenzene
- Nitration happens when one (or more) of the hydrogen atoms on the benzene ring is replaced by a nitro group, NO2 .
- Benzene is treated with a mixture of concentrated nitric acid and concentrated sulphuric acid at a temperature not exceeding 50°C .
- The nitration of methylbenzene (toluene) is about 25 times faster than that of benzene . This means that you would use a lower temperature to prevent more than one nitro group being substituted .
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Ester Hydrolysis
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Organic Synthesis
- Methyl benzoate compounds, including “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate”, can be used in organic synthesis .
- These compounds can serve as building blocks for the synthesis of more complex organic molecules .
- The nitro group in “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” can undergo various reactions, such as reduction to an amine, which can further react with other compounds .
Safety And Hazards
“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and using personal protective equipment as required .
properties
IUPAC Name |
methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-3-6-16-7-9-17(10-8-16)13-5-4-12(15(19)22-2)11-14(13)18(20)21/h4-5,11H,3,6-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNBAOPRASNOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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